methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate
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Overview
Description
Methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory cytokines and prostaglandins. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been studied for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, antinociceptive, and antitumor properties, making it a useful compound for studying these conditions. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret study results.
Future Directions
There are several future directions for research on methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate. One direction is to further study its potential therapeutic applications, particularly in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action to better understand how it produces its effects. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
Methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate can be synthesized using a multistep process. The first step involves the synthesis of 3,5-dimethoxybenzoyl chloride, which is then reacted with a piperidine derivative to form the intermediate compound. The intermediate compound is then reacted with methyl 4-oxobutanoate to form the final product.
Scientific Research Applications
Methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antinociceptive, and antitumor properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 4-[3-[[(3,5-dimethoxybenzoyl)amino]methyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-26-16-9-15(10-17(11-16)27-2)20(25)21-12-14-5-4-8-22(13-14)18(23)6-7-19(24)28-3/h9-11,14H,4-8,12-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFILOISCZIUFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)C(=O)CCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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